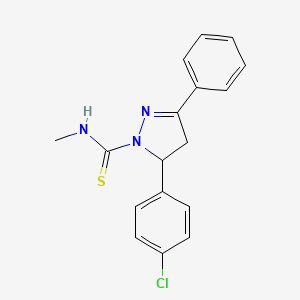

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXDBSCSUGNKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. The compound has shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines. For instance, studies have demonstrated that similar pyrazole compounds can effectively inhibit the expression of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Anticancer Properties

The anticancer potential of pyrazole derivatives is well-documented. The compound 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have reported that related pyrazole compounds exhibit growth inhibition against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound has shown activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrazole derivatives similar to this compound:

Case Study 1: Anticancer Activity

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and tested against A549 cell lines, revealing significant growth inhibition with an IC50 value of 26 µM for one derivative . This suggests that structural modifications can enhance anticancer properties.

Case Study 2: Anti-inflammatory Effects

Research highlighted the anti-inflammatory effects of a related compound on rheumatoid arthritis models, demonstrating a reduction in paw edema in experimental setups . This underscores the potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substitutions on the pyrazole core, aryl groups, and the carbothioamide side chain. These variations impact melting points, solubility, and spectral properties.

Notes:

- Electron-withdrawing substituents (e.g., 4-Cl, sulfamoyl) enhance thermal stability, as seen in the higher melting point of 27b .

Anticancer Activity

- Compound ¹b (): 3-(4-F-Ph), 5-(3,4,5-Trimethoxythiophenyl), N-Me. Exhibits IC50 = 6.78 µM (HepG-2), induces apoptosis via caspase-3 activation .

- Compound 27c (): 3-(Sulfamoyl-Ph), 5-(4-Cl-Ph). Moderate activity against MCF-7 cells (IC50 ~20 µM) .

- Target Compound: Limited direct data, but the N-methyl group may reduce cytotoxicity compared to ¹b due to fewer hydrogen-bonding motifs.

Enzyme Inhibition

- A13 (): IC50 = 23.47 nM (AChE inhibition). The 2-hydroxyphenyl group facilitates π–π stacking with Tyr341 in AChE .

- Target Compound : Absence of hydroxyl groups likely diminishes AChE affinity, highlighting the importance of polar substituents.

Antibacterial Activity

Structure-Activity Relationships (SAR)

- N-Substituents : N-Methyl (target) vs. N-Ph (4c, A13): Methyl improves solubility but may reduce target binding due to smaller size .

- Aryl Groups : 4-Cl-Ph enhances electron withdrawal, stabilizing the pyrazole core. 2-OH-Ph (A13) boosts enzyme inhibition via hydrogen bonding .

- Sulfamoyl/S=O Groups : Improve anticancer activity (e.g., 27b) but may increase metabolic instability .

Biological Activity

5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula of this compound is , with a molecular weight of approximately 329.85 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Its ability to combat bacterial and fungal infections has been explored, showcasing its potential as an antimicrobial agent.

Anticancer Activity

A significant focus has been on the anticancer properties of pyrazole derivatives. For example, a study by Wei et al. reported that certain derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells . Another investigation highlighted that compounds derived from pyrazole showed promising results against multiple cancer cell lines, including MCF-7 and HCT116, with IC50 values ranging from 0.39 µM to 0.46 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | A549 | 26 | Induction of apoptosis |

| Compound 21 | HCT116 | 0.39 | Inhibition of Aurora-A kinase |

| Compound 22 | MCF7 | 0.01 | DNA binding interaction |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These actions suggest a potential application in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole compounds can exhibit antimicrobial properties. For instance, studies have shown activity against various pathogens, suggesting their utility in developing new antimicrobial agents .

Case Studies

Several case studies have provided insights into the practical applications and efficacy of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the effects of various pyrazole derivatives on cancer cell lines and found significant growth inhibition, particularly in breast and lung cancer cells .

- Anti-inflammatory Assessment : Another study focused on the anti-inflammatory potential of pyrazole derivatives in animal models, demonstrating reduced inflammation markers following treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-chlorophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

A two-step synthesis is commonly employed:

Condensation reaction : Reacting substituted chalcones with thiosemicarbazide in ethanol under reflux (4–6 hours) to form the pyrazoline scaffold.

Substitution and cyclization : Introducing the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, followed by recrystallization from DMF or ethanol to purify the product. Yield optimization (e.g., 61% in DMF) and purity validation via TLC/HPLC are critical .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

Q. What spectroscopic techniques are used for characterization?

- NMR : H and C NMR to confirm substituent positions and thioamide resonance (δ ~165–170 ppm for C=S).

- IR : Strong absorption bands at 3200–3400 cm (N–H stretching) and 1250–1300 cm (C=S) .

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence biological activity?

Substituent effects are analyzed via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Crystallographic data : Fluorine’s electronegativity increases dipole interactions, altering dihedral angles (e.g., 80.21° between fluorophenyl and pyrazolyl rings vs. 13.51° for tolyl substituents) .

Q. How can molecular docking guide the design of analogs targeting specific enzymes?

- Docking protocols : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e).

- Key parameters :

Q. How are contradictions in biological activity data resolved across studies?

- Case example : Discrepancies in antimicrobial activity may arise from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates).

- Solubility limitations : Poor aqueous solubility (logP ~3.5) leading to false negatives in broth microdilution assays.

- Mitigation : Normalize data using positive controls (e.g., ciprofloxacin) and employ DMSO solubilization (<1% v/v) .

Q. What strategies optimize crystal quality for SC-XRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.